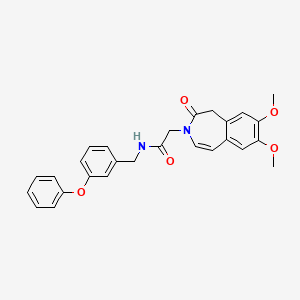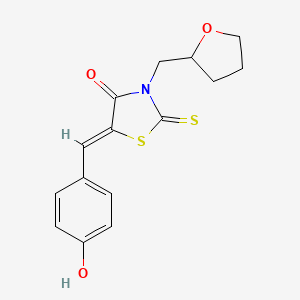![molecular formula C27H33N3O3 B15103134 N-(3-acetamidophenyl)-2'-butyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B15103134.png)
N-(3-acetamidophenyl)-2'-butyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The compound’s structure includes an isoquinoline moiety, which is a nitrogen-containing heterocycle, and a cyclohexane ring, making it a spiro compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common method involves the initial formation of the isoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. The spiro connection to the cyclohexane ring can be introduced through a subsequent cyclization step, often involving a Grignard reagent or a similar nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be useful for introducing new functionalities or for modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often involve the use of halogenating agents, such as thionyl chloride (SOCl2), or nucleophiles, such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be screened for activity against various biological targets, such as enzymes or receptors.
Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide exerts its effects would depend on its specific biological activity. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. This interaction could involve binding to the active site of an enzyme, blocking a receptor, or intercalating into DNA. The specific pathways involved would depend on the target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline Derivatives: Compounds such as isoquinoline-3-carboxylic acid share a similar core structure and may exhibit similar biological activities.
Spiro Compounds: Other spiro compounds, such as spiro[cyclohexane-1,3’-indoline], have similar structural features and may be used in similar applications.
Uniqueness
N-(3-acetamidophenyl)-2’-butyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness could result in distinct biological activities or chemical properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C27H33N3O3 |
|---|---|
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C27H33N3O3/c1-3-4-17-30-26(33)23-14-7-6-13-22(23)24(27(30)15-8-5-9-16-27)25(32)29-21-12-10-11-20(18-21)28-19(2)31/h6-7,10-14,18,24H,3-5,8-9,15-17H2,1-2H3,(H,28,31)(H,29,32) |
InChI-Schlüssel |
SIUUGSKADPXMTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B15103067.png)
![2,4-dichloro-N-[(1Z)-3-oxo-1-phenyl-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide](/img/structure/B15103072.png)
![1-[3-(Dimethylamino)propyl]-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B15103080.png)
![N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B15103082.png)
![N-cyclohexyl-1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103089.png)
![Dimethyl 3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B15103095.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B15103098.png)
![Methyl 4-[({1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B15103103.png)
![N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B15103109.png)
![4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide](/img/structure/B15103111.png)


